4-[[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]methyl]-1,1-dioxothian-4-ol
Description
4-[[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]methyl]-1,1-dioxothian-4-ol is a complex organic compound that features a thiazole ring, a tert-butyl group, and a dioxothianol moiety. Thiazole rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .
Properties
IUPAC Name |
4-[[(2-tert-butyl-1,3-thiazol-5-yl)methylamino]methyl]-1,1-dioxothian-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S2/c1-13(2,3)12-16-9-11(20-12)8-15-10-14(17)4-6-21(18,19)7-5-14/h9,15,17H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBOGFLQLXCJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)CNCC2(CCS(=O)(=O)CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]methyl]-1,1-dioxothian-4-ol typically involves multiple stepsIndustrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other reactive sites. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
4-[[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]methyl]-1,1-dioxothian-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]methyl]-1,1-dioxothian-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in binding interactions, while the dioxothianol group may enhance the compound’s stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
4-Benzyl-1,3-thiazole: Investigated for its anticancer activities.
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